The synthesis of JBIR-15 is characterized by its structural modification from aspochracin. The compound's structure was elucidated through extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, which confirmed that JBIR-15 is an N-demethylated variant of aspochracin at the alanyl residue . The synthetic pathway involves key reactions that modify the natural product to enhance its biological activity.
The synthesis typically involves:
JBIR-15 has a complex molecular structure that can be described in terms of its functional groups and stereochemistry. The compound features a tetramic acid core, which is characteristic of aspochracin derivatives.
JBIR-15 can undergo various chemical reactions typical for compounds in its class. These include:
The reactions are often facilitated by catalysts or specific reagents that promote selectivity towards desired products.
The mechanism of action for JBIR-15 is primarily linked to its interaction with biological targets that modulate cellular processes. As with other tetramic acid derivatives, JBIR-15 exhibits antimicrobial activity, potentially through inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Studies suggest that compounds like JBIR-15 may exert their effects by:
Relevant analyses include spectroscopic techniques (NMR, IR) that provide insights into the compound's stability and reactivity profiles.
JBIR-15 holds promise in various scientific fields due to its bioactive properties. Its potential applications include:
The ongoing research into JBIR-15 emphasizes its significance as a candidate for further development in medicinal chemistry and pharmacology .
JBIR-15 is biosynthesized by the filamentous fungus Aspergillus sclerotiorum Huber Sp080903f04, isolated from marine sponge ecosystems [1] [4]. This strain belongs to the section Circumdati of the genus Aspergillus, a taxonomically diverse group characterized by the production of ochratoxins and xanthomegnins [3] [6]. The genus Aspergillus (order Eurotiales, phylum Ascomycota) demonstrates remarkable metabolic versatility, with species classified into monophyletic clades based on polyphasic taxonomy integrating genomic, morphological, and chemotaxonomic data [3]. Marine-derived Aspergillus strains like Huber Sp080903f04 exhibit adaptations to saline environments, which influence their secondary metabolite profiles. Strain identification involves multilocus sequence typing (ITS, β-tubulin, calmodulin genes) and metabolic fingerprinting, confirming its placement within the A. sclerotiorum species complex [3] [4].
Table 1: Taxonomic Hierarchy of JBIR-15-Producing Fungus
Rank | Classification |
---|---|
Domain | Eukarya |
Phylum | Ascomycota |
Class | Eurotiomycetes |
Order | Eurotiales |
Family | Aspergillaceae |
Genus | Aspergillus |
Section | Circumdati |
Species | A. sclerotiorum |
Strain | Huber Sp080903f04 |
The JBIR (Japan Biological Institute of Resources) compound series emerged from systematic screening of marine-derived microbes between 2008–2010, driven by the need for structurally novel bioactive metabolites. JBIR-15 was first reported in 2009 as an aspochracin derivative from sponge-associated A. sclerotiorum [4]. This discovery coincided with the isolation of other JBIR compounds:
Marine fungi—particularly Aspergillus and Penicillium species from invertebrates like sponges—dominated the JBIR discoveries. This trend reflected the ecological strategy of host-associated fungi to produce competitive metabolites in nutrient-limited marine environments [2] [4] [7]. The unique chemical space of JBIR compounds (e.g., cyclic peptides, glycosylated benzenediols, terpenoids) highlighted marine fungi as reservoirs of structurally diverse scaffolds distinct from terrestrial counterparts [2] [9].
Table 2: Key JBIR Compounds from Marine Fungi (2008–2010)
Compound | Source Organism | Ecosystem Origin | Structural Class | Reference |
---|---|---|---|---|
JBIR-15 | Aspergillus sclerotiorum | Marine sponge (Ishigaki) | Aspochracin derivative | [4] |
JBIR-27/28 | Penicillium sp. | Tunicate | Sesquiterpenes | [2] |
JBIR-37/38 | Acremonium sp. | Marine sponge | Glycosyl benzenediols | [2] |
JBIR-59 | Penicillium citrinum | Marine sponge (Demospongiae) | Sorbicillinoid | [7] |
JBIR-81/82 | Aspergillus sp. | Seaweed (Sargassum) | Terpeptin analogs | [2] |
Secondary metabolites serve as critical chemotaxonomic markers for differentiating closely related fungal species. In Aspergillus section Circumdati, consistent production of penicillic acids, melleins, and ochratoxins delineates species boundaries [3]. JBIR-15 (N-demethyl aspochracin) contributes to this chemotaxonomic framework, as aspochracin production is a synapomorphic trait linking A. sclerotiorum to phylogenetically related species like A. ochraceus [4] [6].
The compound’s structure (C₂₂H₃₄N₄O₄; MW 418.53) features a hybrid non-ribosomal peptide-polyketide scaffold with a conjugated polyene chain—a hallmark of aspochracin-type metabolites [1] [4]. Genomic analyses reveal that such metabolites arise from conserved biosynthetic gene clusters (BGCs) encoding multimodular synthases. In Aspergillus, horizontal gene transfer of BGCs may explain discontinuous distribution of metabolites like JBIR-15 across taxonomically distant lineages [3]. Similarly, Penicillium species producing JBIR-59 exhibit BGCs shared with terrestrial strains but activated under marine conditions, demonstrating how environment modulates chemotaxonomic expression [3] [7].
Table 3: Characteristic Metabolites of Aspergillus Sections
Aspergillus Section | Exemplary Metabolites | Chemotaxonomic Function |
---|---|---|
Circumdati | Ochratoxin A, Mellein, Aspochracin | Species differentiation within section |
Fumigati | Fumitremorgins, Gliotoxin | Distinction from morphologically similar sections |
Flavi | Aflatoxins, Cyclopiazonic acid | Strain-level identification |
Nigri | Malformins, Naptho-γ-pyrones | Separation of uniseriate vs. biseriate species |
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